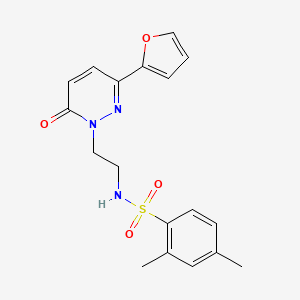
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O3S, with a molecular weight of approximately 378.47 g/mol. The compound features a furan ring, a pyridazinone moiety, and a sulfonamide group, which contribute to its biological properties.
Synthesis
The synthesis typically involves several steps:
- Formation of the Furan Ring : Starting from readily available precursors, the furan ring is synthesized using standard organic reactions.
- Pyridazinone Moiety Formation : The furan derivative is then reacted to form the pyridazinone structure.
- Coupling with Sulfonamide : The final step involves coupling the pyridazinone with a sulfonamide under basic conditions.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For example:
- Cell Line Studies : In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve interference with DNA replication and cell cycle progression .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Testing Methods : Broth microdilution tests have indicated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
The proposed mechanisms through which this compound exerts its effects include:
- DNA Interaction : Similar compounds have been shown to bind to DNA, leading to inhibition of DNA-dependent enzymes, which is critical in cancer treatment .
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes or receptors, disrupting their normal function and leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Activity : A study evaluated the effectiveness of various furan derivatives against lung cancer cell lines using both 2D and 3D culture methods. Compounds showed higher cytotoxicity in 2D assays compared to 3D formats, indicating potential for further development in cancer therapy .
- Antimicrobial Evaluation : Another study tested similar compounds against a range of bacterial strains, demonstrating promising results that suggest potential for development as new antimicrobial agents.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13-5-7-17(14(2)12-13)26(23,24)19-9-10-21-18(22)8-6-15(20-21)16-4-3-11-25-16/h3-8,11-12,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCRKSTZOIGMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














